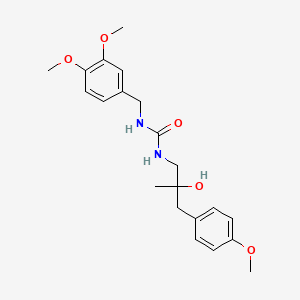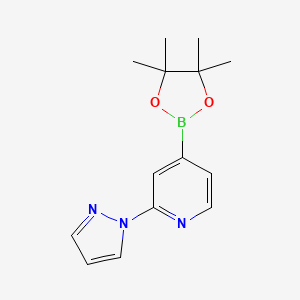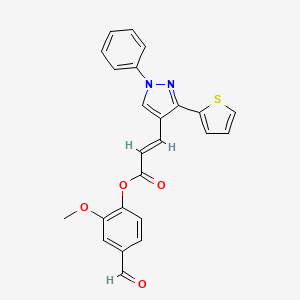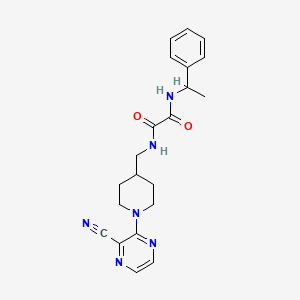![molecular formula C29H28N4O5 B2719298 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1185010-41-6](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
The compound 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide, due to its complex structure, is likely to share similarities with other quinazoline derivatives in terms of structural aspects and chemical properties. For instance, the structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels or crystalline solids upon treatment with mineral acids, depending on the anion's planarity. This indicates potential for forming host-guest complexes with enhanced fluorescence emission, which could be explored for sensor or marker applications in biological systems (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
Research on quinazolinyl acetamides has shown their potential for analgesic and anti-inflammatory activities. Novel synthesized compounds in this category have been investigated for their effectiveness in reducing pain and inflammation, indicating the therapeutic potential of compounds with similar structures (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antimicrobial Activities
Compounds structurally related to 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide have been synthesized and evaluated for their antimicrobial activities. These include derivatives of quinazolin-4(3H)ones, which have shown promising results against a variety of microbial strains, highlighting the potential for developing new antimicrobial agents based on similar molecular frameworks (Patel & Shaikh, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-ethoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid, followed by the addition of 4-(2-cyclopropylamino-2-oxoethyl)phenyl isocyanate. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4-(4-ethoxyphenyl)butyric acid", "2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid", "4-(2-cyclopropylamino-2-oxoethyl)phenyl isocyanate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-ethoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-[3-(4-(4-ethoxyphenyl)butanamido)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetic acid.", "Step 2: Addition of 4-(2-cyclopropylamino-2-oxoethyl)phenyl isocyanate to the intermediate in the presence of a base such as triethylamine to form the intermediate 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide.", "Step 3: Treatment of the intermediate with acetic anhydride in the presence of a base such as pyridine to form the final product 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide." ] } | |
CAS RN |
1185010-41-6 |
Product Name |
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide |
Molecular Formula |
C29H28N4O5 |
Molecular Weight |
512.566 |
IUPAC Name |
N-cyclopropyl-2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-2-38-23-15-11-21(12-16-23)31-27(35)18-32-25-6-4-3-5-24(25)28(36)33(29(32)37)22-13-7-19(8-14-22)17-26(34)30-20-9-10-20/h3-8,11-16,20H,2,9-10,17-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
FZYCTBHCXCJHHB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)





![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)

